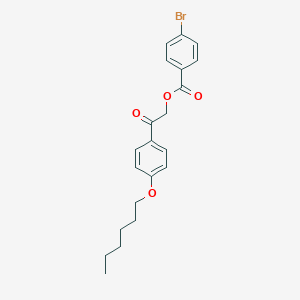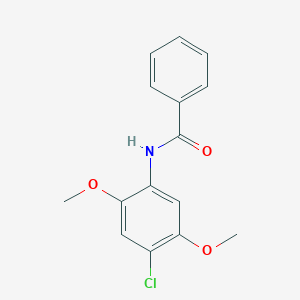
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate is a chemical compound with potential therapeutic applications. It is a member of the chromene family of compounds, which have been studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have antioxidant effects, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate in lab experiments is its potential therapeutic applications. It may be useful in the development of new cancer treatments and anti-inflammatory drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, research could focus on optimizing its pharmacokinetic properties and developing more potent derivatives.
Méthodes De Synthèse
The synthesis of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate involves a multi-step process. The starting material is 3-acetyl-4-hydroxy-2H-chromen-2-one, which is reacted with ethyl cyanoacetate to form 3-acetyl-4-hydroxy-2-(2-cyanoacetyl)chromen-2-one. This intermediate is then reacted with 2-ethoxyaniline to form 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 2-cyanoacetate. Finally, the product is treated with morpholine and acetic acid to form the desired compound.
Applications De Recherche Scientifique
Research on 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate has focused on its potential therapeutic applications. Studies have shown that this compound has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases such as atherosclerosis.
Propriétés
Nom du produit |
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate |
|---|---|
Formule moléculaire |
C25H29N3O6 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H29N3O6/c1-4-32-19-11-15(5-6-18(19)34-24(30)28-7-9-31-10-8-28)21-16(14-26)23(27)33-20-13-25(2,3)12-17(29)22(20)21/h5-6,11,21H,4,7-10,12-13,27H2,1-3H3 |
Clé InChI |
JGZQTWKCIBMNTO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC(=O)N4CCOCC4 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)




